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molecular formula C14H14N2O3 B8391226 Pyridin-3-ylmethyl 4-methoxyphenylcarbamate

Pyridin-3-ylmethyl 4-methoxyphenylcarbamate

Cat. No. B8391226
M. Wt: 258.27 g/mol
InChI Key: WDSNFAMKFOMQBY-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

A resealable tube was charged with 4-methoxyphenylisocyanate (1.00 g, 6.70 mmol), 3-pyridylcarbinol (0.800 g, 7.33 mmol), and toluene (4 mL). The tube was sealed and the mixture was heated at 100° C. for 20 h. The reaction mixture was cooled to room temperature. The resulting white solid was collected by suction filtration and washed with diethyl ether. The solid was dried under vacuum to give (4-methoxyphenyl)-carbamic acid pyridin-3-ylmethyl ester a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][OH:19])[CH:13]=1>C1(C)C=CC=CC=1>[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][O:19][C:10](=[O:11])[NH:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=O
Name
Quantity
0.8 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by suction filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)COC(NC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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